molecular formula C21H34N2O3S B4192879 N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

货号 B4192879
分子量: 394.6 g/mol
InChI 键: KBIXFMIYQFZMLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide, also known as BCT-197, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.

作用机制

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide exerts its anti-inflammatory effects by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that plays a key role in regulating various signaling pathways involved in inflammation. By inhibiting PP2A, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide reduces the activation of pro-inflammatory signaling pathways, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has also been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been shown to reduce airway hyperresponsiveness, airway remodeling, and gut barrier dysfunction.

实验室实验的优点和局限性

One of the advantages of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is its specificity for PP2A, which reduces the risk of off-target effects. N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is its lack of selectivity for different isoforms of PP2A, which may limit its therapeutic potential in certain diseases.

未来方向

There are several future directions for the development of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation. Another potential application is in the treatment of viral infections, as PP2A has been shown to play a role in the replication of certain viruses. Finally, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide may have potential applications in the treatment of cancer, as PP2A has been shown to have tumor suppressor activity. Further studies are needed to explore these potential applications and to optimize the pharmacokinetic properties of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide for clinical use.
Conclusion:
In conclusion, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is a promising small molecule inhibitor that has shown anti-inflammatory effects in preclinical studies for the treatment of various inflammatory diseases. Its specificity for PP2A and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to optimize its therapeutic potential and explore its potential applications in other diseases.

科学研究应用

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In a mouse model of asthma, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide was shown to reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide was shown to reduce airway remodeling and inflammation. In a mouse model of IBD, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide was shown to reduce colonic inflammation and improve gut barrier function.

属性

IUPAC Name

N-butan-2-yl-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3S/c1-6-18(5)22-20(24)14-23(19-10-8-7-9-11-19)27(25,26)21-16(3)12-15(2)13-17(21)4/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXFMIYQFZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。